2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process involving the reaction of phosphorous oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction mixture is cooled to -15 to -10°C and stirred continuously while adding the reagents. The temperature is gradually increased to 20-40°C, and the reaction is conducted until the conversion of the substrates is complete .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve pharmacopoeial purity .
Chemical Reactions Analysis
Types of Reactions
Cyclophosphamide undergoes various chemical reactions, including:
Oxidation: It is metabolized in the liver to form active metabolites.
Reduction: Involves the reduction of the oxazaphosphorine ring.
Substitution: The chloroethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Catalyzed by cytochrome P450 enzymes in the liver.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Typically involves nucleophiles like thiols or amines.
Major Products Formed
4-Ketocyclophosphamide: Formed during oxidation.
Carboxyphosphamide: Another oxidation product.
Aldophosphamide: An intermediate metabolite.
Scientific Research Applications
Cyclophosphamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkylating agents.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Widely used in chemotherapy for various cancers, including lymphoma, leukemia, and breast cancer.
Industry: Employed in the synthesis of other pharmaceutical compounds
Mechanism of Action
Cyclophosphamide exerts its effects by cross-linking DNA strands, leading to the disruption of DNA replication and transcription. This action is primarily mediated through its active metabolites, which form covalent bonds with DNA. The compound targets rapidly dividing cells, making it effective against cancer cells. The involvement of cytochrome P450 enzymes in its activation is crucial for its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: Another nitrogen mustard alkylating agent with a similar structure.
Chlorambucil: A related compound used in chemotherapy.
Melphalan: Another alkylating agent with similar therapeutic applications.
Uniqueness
Cyclophosphamide is unique due to its dual role as an anticancer and immunosuppressive agent. Its ability to be activated in the liver to form active metabolites distinguishes it from other similar compounds. Additionally, its broad spectrum of activity against various cancers and its use in combination therapies highlight its versatility .
Properties
CAS No. |
156454-80-7 |
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Molecular Formula |
C11H13Cl2N2O3P |
Molecular Weight |
323.11 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H13Cl2N2O3P/c12-5-7-15(8-6-13)19(17)14-11(16)9-3-1-2-4-10(9)18-19/h1-4H,5-8H2,(H,14,16,17) |
InChI Key |
IWWVGLDZXVFQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NP(=O)(O2)N(CCCl)CCCl |
Origin of Product |
United States |
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